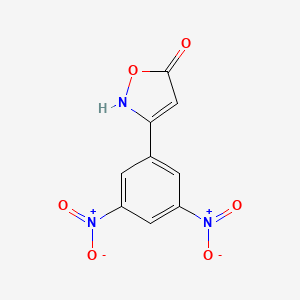
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol (DMPO) is an oxazole derivative that has been studied extensively in the scientific community due to its potential applications in a variety of fields. It has been used in the synthesis of new compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. It has been used as a starting material in the synthesis of a variety of compounds, including 3-(3,4-dimethylphenyl)-1,2-oxazol-5-amine and 3-(3,4-dimethylphenyl)-1,2-oxazol-5-thione. It has also been used to study the biochemical and physiological effects of various compounds, such as the inhibition of monoamine oxidase and the inhibition of cytochrome P450 enzymes. Additionally, 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been used in laboratory experiments to study the effects of various compounds on the human body.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol is not fully understood. However, it is believed to interact with proteins in the body to produce a variety of effects. For example, it has been shown to interact with monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol has been shown to produce a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of monoamines, and to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. Additionally, it has been shown to interact with certain receptors in the brain, such as the serotonin receptor, and to modulate the activity of these receptors. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be synthesized from a variety of starting materials. Additionally, it has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biochemical and physiological effects, and laboratory experiments. However, there are some limitations to its use in laboratory experiments. It can be toxic in high concentrations, and it can be difficult to control the concentration of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in a solution. Additionally, it can be difficult to accurately measure the effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol on a biochemical or physiological level.
Direcciones Futuras
There are a variety of potential future directions for the study of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol. These include further research into its mechanism of action, the development of new compounds based on 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted into the biochemical and physiological effects of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol, as well as its potential toxicity and side effects. Finally, further research could be conducted into the use of 3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol in laboratory experiments, including the development of methods to accurately measure its effects on biochemical and physiological levels.
Métodos De Síntesis
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol can be synthesized from a variety of starting materials, including 3-methylphenol, 4-methylphenol, and p-toluenesulfonyl chloride. The general reaction scheme involves the reaction of the starting material with an appropriate base, such as potassium hydroxide or sodium hydroxide, followed by the addition of an oxazole ring. This reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 50-100°C.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(5-8(7)2)10-6-11(13)14-12-10/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGXMXZUZALSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)ON2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-1,2-oxazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)



![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole](/img/structure/B6346034.png)






